![molecular formula C10H21O4PS2 B14752174 Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate CAS No. 919-46-0](/img/structure/B14752174.png)
Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate is a chemical compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate typically involves the reaction of ethyl acetate with bis[(propan-2-yl)oxy]phosphorothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then separated and purified using industrial-scale distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate has several applications in scientific research:
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt the normal function of the enzyme, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate
- Ethyl [(diisopropoxyphosphorothioyl)sulfanyl]acetate
Uniqueness
Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in various applications.
Properties
CAS No. |
919-46-0 |
|---|---|
Molecular Formula |
C10H21O4PS2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
ethyl 2-di(propan-2-yloxy)phosphinothioylsulfanylacetate |
InChI |
InChI=1S/C10H21O4PS2/c1-6-12-10(11)7-17-15(16,13-8(2)3)14-9(4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
WDFXLQRYBNGGFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSP(=S)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)
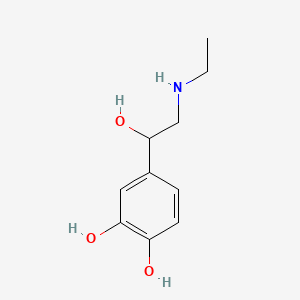

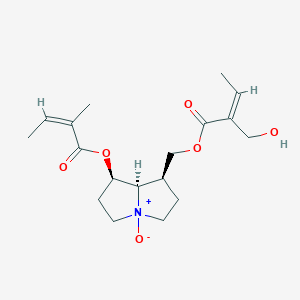
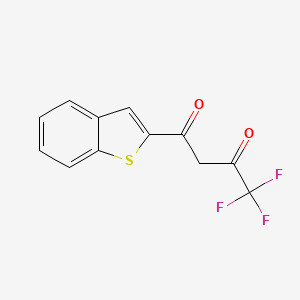

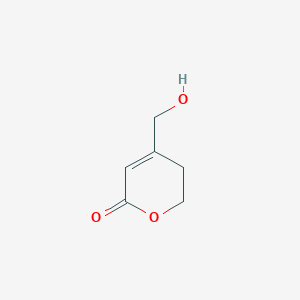


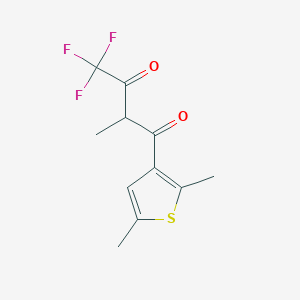
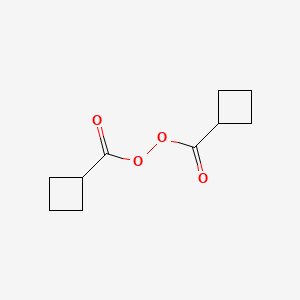
![[Orn5]-URP acetate](/img/structure/B14752167.png)
![(1R,6R,8R,9R,10R,15R,17R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B14752169.png)
![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)
